molecular formula C9H8FNO B11767888 6-Fluoro-3-methylisoindolin-1-one

6-Fluoro-3-methylisoindolin-1-one

Cat. No.: B11767888
M. Wt: 165.16 g/mol
InChI Key: NZPYINOESJABKV-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone backbone substituted with a fluorine atom at the 6-position and a methyl group at the 3-position.

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

6-fluoro-3-methyl-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H8FNO/c1-5-7-3-2-6(10)4-8(7)9(12)11-5/h2-5H,1H3,(H,11,12)

InChI Key

NZPYINOESJABKV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)F)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindolinone scaffold through a series of steps including cyclization and dehydration . One common method involves the use of methyl 2-formylbenzoate as a starting material in a multicomponent reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methylisoindolin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted isoindolinones, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Fluorine Position

  • 6-Fluoro-3-methylisoindolin-1-one : Fluorine at the 6-position likely enhances electron-withdrawing effects, influencing reactivity and binding affinity in biological systems.

Functional Group Variations

  • 6-Amino-3-methylisoindolin-1-one (CAS 1824189-31-2): Replacement of fluorine with an amino group introduces hydrogen-bond donor capability, which may improve solubility or target binding in drug design .

Steric and Stereochemical Differences

  • (R)-3-Methylisoindolin-1-one (CAS 131615-22-0): The absence of fluorine reduces electron-withdrawing effects, while the (R)-configuration at the 3-position may influence chiral recognition in biological systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Notable Features Source
This compound C₉H₈FNO F (6), CH₃ (3) Base structure for kinase inhibitors Inferred
6-Fluoro-3,3-dimethylisoindolin-1-one C₁₀H₁₀FNO F (6), CH₃ (3,3) Increased steric bulk
6-Amino-3-methylisoindolin-1-one C₉H₁₀N₂O NH₂ (6), CH₃ (3) Enhanced hydrogen bonding
(S)-6-Fluoro-2-(piperidin-3-yl)isoindolin-1-one C₁₂H₁₄FN₂O·HCl F (6), piperidinyl (2) Improved solubility
(R)-3-Methylisoindolin-1-one C₉H₉NO CH₃ (3) Chiral center, no fluorine

Biological Activity

6-Fluoro-3-methylisoindolin-1-one is a heterocyclic compound belonging to the isoindolinone class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₈FNO and a molecular weight of approximately 165.16 g/mol. The presence of a fluorine atom at the sixth position and a methyl group at the third position are key features influencing its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Studies have shown that compounds within the isoindolinone family can inhibit cell proliferation in various cancer cell lines. The specific mechanism often involves the inhibition of enzymes critical for cancer cell growth.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its effectiveness against specific pathogens.
  • Neuroprotective Effects : Similar compounds have been reported to exhibit neuroprotective effects, potentially making this compound a candidate for neurological disorder treatments.

The mechanism of action for this compound is primarily through its interaction with specific molecular targets such as enzymes and receptors. For example, it may inhibit enzymes involved in pathways related to cell proliferation and apoptosis, thereby exerting its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cell proliferation in cancer cell lines
AntimicrobialExhibits potential antimicrobial properties
NeuroprotectiveSimilar compounds show neuroprotective effects

Case Study: Anticancer Activity

In a study investigating the anticancer potential of various isoindolinones, this compound was found to significantly reduce the viability of human breast cancer cells (MCF-7) when tested in vitro. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations. Further analysis revealed that the compound induces apoptosis in these cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Synthesis Methods

Several synthetic routes have been established for producing this compound. Common methods include:

  • Cyclization Reactions : Utilizing starting materials like substituted anilines and isocyanates under controlled conditions.
  • Fluorination Reactions : Incorporating fluorine into the structure via electrophilic aromatic substitution techniques.

These methods allow for the efficient production of this compound, facilitating further research into its biological applications.

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